Product packaging for Grapiprant(Cat. No.:CAS No. 415903-37-6)

Grapiprant

Cat. No.: B1672139
CAS No.: 415903-37-6
M. Wt: 491.6 g/mol
InChI Key: HZVLFTCYCLXTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Specific Target: EP4 Receptor

Prostaglandin (B15479496) E2 (PGE2) is a potent pro-inflammatory mediator that contributes to the cardinal signs of inflammation, including pain, redness, and edema wikipedia.orgdrugbank.comnih.govnih.gov. The effects of PGE2 are mediated through its interaction with four G protein-coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4 wikipedia.orgdrugbank.comnih.govnih.govnih.gov. Among these, the EP4 receptor is recognized as the primary intermediary for PGE2-driven inflammation and pain, particularly in conditions like osteoarthritis wikipedia.orgnewdrugapprovals.orgdrugbank.comnih.govnih.govtheveterinarynurse.com. Grapiprant functions by specifically binding to and blocking the EP4 receptor, thereby preventing PGE2 from activating this receptor and initiating its downstream signaling cascade associated with pain and inflammation wikipedia.orgnewdrugapprovals.orgdrugbank.comnih.gov.

Binding Affinity and Selectivity

This compound demonstrates high affinity and selectivity for the EP4 receptor across various mammalian species, including humans and rats drugbank.comnih.govmedchemexpress.comcenmed.comfocusbiomolecules.com. Studies have quantified its binding affinity, showing potent inhibition of PGE2 binding to the EP4 receptor.

Table 1: this compound Binding Affinity to EP4 Receptor

SpeciesAssay TypeIC50 (nM)Ki (nM)Reference
Dog[3H]-PGE2 displacement3524 medchemexpress.com
HumanEP4 receptor antagonism-13 cenmed.comfocusbiomolecules.com
RatEP4 receptor antagonism-20 cenmed.comfocusbiomolecules.com

Note: In an interactive data table, users could sort by species, IC50, or Ki values, and filter by assay type.

This high selectivity is crucial as it minimizes interference with other prostaglandin pathways and receptors (EP1, EP2, EP3) that are vital for various physiological functions drugbank.comnih.gov. Structural analyses have provided insights into this selectivity, highlighting unique interactions within the EP4 binding pocket that contribute to this compound's specific antagonism biorxiv.org.

Signaling Pathway Inhibition

The EP4 receptor is primarily coupled to G(s) proteins, which, upon activation by PGE2, stimulate adenylate cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels nih.govoup.comfrontiersin.orguniprot.org. EP4 activation can also non-canonically stimulate the PI3K/Akt and ERK pathways nih.gov. By antagonizing the EP4 receptor, this compound effectively blocks these PGE2-elicited signaling pathways, thereby mitigating the cellular responses that contribute to pain and inflammation nih.govoup.com. This targeted inhibition prevents the activation of downstream cascades involved in nociception and inflammatory processes newdrugapprovals.orgdrugbank.comnih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H29N5O3S B1672139 Grapiprant CAS No. 415903-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[4-(2-ethyl-4,6-dimethylimidazo[4,5-c]pyridin-1-yl)phenyl]ethyl]-3-(4-methylphenyl)sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3S/c1-5-24-29-25-19(4)28-18(3)16-23(25)31(24)21-10-8-20(9-11-21)14-15-27-26(32)30-35(33,34)22-12-6-17(2)7-13-22/h6-13,16H,5,14-15H2,1-4H3,(H2,27,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVLFTCYCLXTGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1C3=CC=C(C=C3)CCNC(=O)NS(=O)(=O)C4=CC=C(C=C4)C)C=C(N=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194419
Record name CJ 023423
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Grapiprant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12836
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

415903-37-6
Record name Grapiprant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=415903-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Grapiprant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415903376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Grapiprant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12836
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CJ 023423
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GRAPIPRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9F5ZPH7NB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

>136 ºC (Grapiprant hydrochloride)
Record name Grapiprant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12836
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Impact on Homeostatic Prostanoid Functions

Contrast with COX-Inhibiting NSAIDs

Traditional NSAIDs exert their effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the biosynthesis of prostaglandins (B1171923), including PGE2, from arachidonic acid nih.govnih.govtheveterinarynurse.comvin.com. While this inhibition reduces pro-inflammatory prostaglandins, it also suppresses the production of other prostanoids that play critical roles in maintaining normal homeostatic functions throughout the body nih.govuj.edu.plnih.govtheveterinarynurse.comvin.com. These vital functions include regulating renal hemodynamics and ion transport, gastrointestinal cytoprotection and motility, vascular and bronchial smooth muscle activity, immune function, and platelet aggregation nih.govvin.comtodaysveterinarypractice.com. The non-selective or preferential inhibition of COX enzymes by traditional NSAIDs can lead to adverse effects due to the disruption of these homeostatic processes nih.govuj.edu.plnih.govtheveterinarynurse.comvin.com.

Preservation of Homeostatic Prostanoids

In contrast, this compound, as an EP4 receptor antagonist, acts "downstream" in the arachidonic acid cascade by blocking a specific receptor rather than inhibiting the production of eicosanoids avma.orgavma.org. This means that this compound does not interfere with the synthesis of PGE2 or other prostanoids nih.govnih.govvin.comavma.orgavma.orginvestorroom.comavma.org. Consequently, the homeostatic functions mediated by PGE2 through its other receptors (EP1, EP2, EP3) and by other prostanoids are largely preserved drugbank.comnih.govnih.govuj.edu.plnih.govvin.cominvestorroom.comtodaysveterinarypractice.comavma.org.

Research Findings on Homeostatic Functions

Research indicates that this compound's targeted approach allows for the maintenance of numerous normal homeostatic functions that are often compromised by COX-inhibiting NSAIDs nih.govnih.govvin.cominvestorroom.com. For instance, studies have shown that this compound does not significantly impact renal hemodynamics, gastrointestinal cytoprotection, or blood clotting mechanisms, which are areas of concern with traditional NSAID use nih.govvin.cominvestorroom.comtodaysveterinarypractice.comavma.org. This preservation of homeostatic prostanoid functions is a key advantage of this compound's mechanism, offering a more targeted therapeutic profile for pain and inflammation management uj.edu.plnih.govvin.cominvestorroom.comavma.org.

Table 2: Comparison of this compound vs. COX-Inhibiting NSAIDs on Prostanoid Activity

FeatureCOX-Inhibiting NSAIDsThis compound (Piprant Class)Reference
Mechanism of Action Inhibits COX enzymes, reducing prostaglandin synthesis.Selectively antagonizes the EP4 receptor for PGE2. drugbank.comnih.govnih.govvin.com
Impact on PGE2 Production Decreases PGE2 production.Does not inhibit PGE2 production. nih.govnih.govvin.comavma.orgavma.org
Impact on Homeostatic Prostanoids Can interfere with homeostatic functions mediated by various prostanoids (e.g., GI, renal, clotting).Largely preserves homeostatic functions mediated by other prostanoids and PGE2 via non-EP4 receptors. nih.govuj.edu.plnih.govvin.cominvestorroom.comtodaysveterinarypractice.comavma.org
Target Specificity Broader inhibition of prostaglandin synthesis.Highly specific blockade of a single prostaglandin receptor subtype (EP4). wikipedia.orgdrugbank.comnih.govuj.edu.plnih.gov

Note: In an interactive data table, users could sort by feature or filter to compare specific impacts.

This selective action underscores this compound's distinct molecular pharmacology, providing a targeted intervention against inflammatory pain while striving to maintain critical physiological balances.

Pharmacokinetics of Grapiprant

Absorption Characteristics Across Species

Grapiprant is generally absorbed rapidly from the gastrointestinal tract following oral administration europa.eunih.govnewdrugapprovals.orgdefra.gov.uk.

The oral bioavailability of this compound is significantly influenced by the presence of food, with a notable reduction observed when administered in the fed state compared to the fasted state europa.eunih.govvippetcare.comnewdrugapprovals.orgdrugbank.comtodaysveterinarypractice.comwikipedia.org.

In dogs, studies have shown varying bioavailability depending on the feeding status and formulation. For instance, in female Labrador retrievers, this compound administered as a pure powder in a capsule demonstrated approximately 100% oral bioavailability in fasted animals, which decreased to about 60% when given to fed animals todaysveterinarypractice.comtodaysveterinarypractice.com. Another study in dogs reported an oral bioavailability of 89% in the fasted state, which was reduced to 33% when taken with food europa.eudefra.gov.ukeuropa.eu. The bioavailability can also be affected by the drug's formulation, with the approved tablet formulation showing 40% to 60% higher bioavailability than a suspension todaysveterinarypractice.comtodaysveterinarypractice.com. In fasted Beagle dogs, oral bioavailability increased disproportionately with dose, suggesting potential saturation of drug-metabolizing enzymes or transporters todaysveterinarypractice.comtodaysveterinarypractice.comnih.gov.

In cats, the mean oral bioavailability of this compound was reported to be low, around 39.6% nih.gov.

In horses, a mean bioavailability of 39% has been reported nih.govnewdrugapprovals.orgdrugbank.comwikipedia.org.

Table 1: Oral Bioavailability of this compound Across Species and Feeding States

SpeciesConditionOral Bioavailability (%)Source
DogsFasted~100 (pure powder capsule) todaysveterinarypractice.comtodaysveterinarypractice.com
DogsFed~60 (pure powder capsule) todaysveterinarypractice.comtodaysveterinarypractice.com
DogsFasted89 (tablet) europa.eudefra.gov.ukeuropa.eu
DogsFed33 (tablet) europa.eudefra.gov.ukeuropa.eu
CatsOral39.6 nih.gov
HorsesOral39 nih.govnewdrugapprovals.orgdrugbank.comwikipedia.org

This compound is rapidly absorbed, leading to relatively short times to peak plasma concentration.

In dogs, maximum this compound concentrations are typically observed in serum within one hour of dosing in the fasted state europa.euvippetcare.comdefra.gov.ukeuropa.eu. When administered with food, the Tmax is delayed, reaching approximately 2.5 to 3 hours todaysveterinarypractice.comtodaysveterinarypractice.comnih.goveuropa.eu. For instance, in Labrador retrievers, Tmax was prolonged from 1 hour (fasted) to 3 hours (fed) todaysveterinarypractice.comtodaysveterinarypractice.comresearchgate.net. In Beagle dogs, Tmax values ranged from 0.42 to 0.67 hours after oral administration of 1, 3, and 10 mg/kg doses nih.gov.

In cats, a study reported a median Tmax of 1.33 hours (range 1-2 hours) after oral administration of 2 mg/kg researchgate.net. Another study indicated Tmax values ranging from 1 to 4 hours after daily oral administration of 3, 9, or 15 mg/kg doses avma.org.

In horses, following an oral dose of 2 mg/kg, the Tmax was reported as 1.5 ± 0.5 hours researchgate.netresearchgate.netnih.gov. For a higher dose of 15 mg/kg, the mean Tmax was 1 hour (range 0.75-2.0 hours) nih.govescholarship.orgucdavis.eduresearchgate.net.

Table 2: Time to Peak Plasma Concentration (Tmax) of this compound Across Species

SpeciesDose (mg/kg)ConditionTmax (hours)Source
Dogs2Fasted~1 europa.eudefra.gov.ukeuropa.eu
Dogs2Fed2.5-3 todaysveterinarypractice.comtodaysveterinarypractice.comnih.goveuropa.eu
Dogs1, 3, 10Fasted0.42-0.67 nih.gov
Cats2Oral1.33 (median) researchgate.net
Cats3, 9, 15Oral1-4 avma.org
Horses2Oral1.5 ± 0.5 researchgate.netresearchgate.netnih.gov
Horses15Oral1 (mean) nih.govescholarship.orgucdavis.eduresearchgate.net

The Cmax of this compound varies depending on the species, dose, and feeding status.

In dogs, after a single oral dose of 2 mg/kg in the fasted state, Cmax values of 1.21 µg/ml (1210 ng/ml) have been reported europa.eudefra.gov.ukeuropa.eu. When administered with food, the mean Cmax values were reduced approximately 4-fold europa.euvippetcare.comdefra.gov.ukeuropa.eu. For instance, in Labrador retrievers, Cmax was 1598 ng/ml in fasted dogs and 614 ng/ml in fed dogs at a 2 mg/kg dose nih.govresearchgate.net. In Beagle dogs, Cmax values increased in a dose-dependent manner, reaching 1598 ng/ml (fasted) at 2 mg/kg nih.govresearchgate.net. Higher doses (6 or 50 mg/kg) in Beagles resulted in a 20- to 25-fold increase in Cmax todaysveterinarypractice.com.

In cats, a median Cmax of 625 ng/ml was observed after oral administration of 2 mg/kg researchgate.net. For doses of 3, 9, or 15 mg/kg, Cmax values ranged from 683 to 4,950 ng/mL on day 27 of daily administration avma.org.

In horses, a single oral dose of 2 mg/kg resulted in a Cmax of 31.9 ± 13.9 ng/ml researchgate.netresearchgate.netnih.gov. Another study at the same dose via nasogastric intubation reported a mean Cmax of 106 ng/mL mdpi.com. At a higher oral dose of 15 mg/kg, the mean Cmax was 327.5 ng/ml (range 188.4–663.0 ng/ml) nih.govescholarship.orgucdavis.eduresearchgate.net.

Table 3: Maximum Plasma Concentration (Cmax) of this compound Across Species

SpeciesDose (mg/kg)ConditionCmax (ng/mL)Source
Dogs2Fasted1210 europa.eudefra.gov.ukeuropa.eu
Dogs2Fasted1598 nih.govresearchgate.net
Dogs2Fed614 nih.govresearchgate.net
Cats2Oral625 (median) researchgate.net
Cats3, 9, 15Oral683-4950 avma.org
Horses2Oral31.9 ± 13.9 researchgate.netresearchgate.netnih.gov
Horses2Nasogastric106 (mean) mdpi.com
Horses15Oral327.5 (mean) nih.govescholarship.orgucdavis.eduresearchgate.net

The Area Under the Curve (AUC) reflects the total systemic exposure to this compound.

In dogs, after a single oral dose of 2 mg/kg in the fasted state, AUC values of 2.71 µg.h/ml (2710 ng.h/ml) were reported europa.eudefra.gov.ukeuropa.eu. Similar to Cmax, AUC values are reduced when this compound is administered with food, typically by approximately 2-fold europa.euvippetcare.comdefra.gov.ukeuropa.eu. For instance, in Beagle dogs, AUC0–24 values were 1800, 7600, and 31,000 ng.h/ml for 1, 3, and 10 mg/kg oral doses, respectively, indicating a non-linear increase with dose nih.govresearchgate.net.

In cats, AUCs calculated up to the last measured concentration ranged from approximately 2,500 to 20,600 hours•ng/mL after daily oral administration of 3, 9, or 15 mg/kg doses avma.org.

In horses, after a single oral dose of 2 mg/kg, the AUC was reported as 2000 ng.hr/ml nih.govnewdrugapprovals.orgdrugbank.comwikipedia.org. At a higher oral dose of 15 mg/kg, the mean AUC was 831.8 hng/ml (range 512.6–1421.6 hng/ml) nih.govescholarship.orgucdavis.edu.

Table 4: Area Under the Curve (AUC) of this compound Across Species

SpeciesDose (mg/kg)ConditionAUC (ng.h/mL)Source
Dogs2Fasted2710 europa.eudefra.gov.ukeuropa.eu
Dogs1Oral1800 nih.govresearchgate.net
Dogs3Oral7600 nih.govresearchgate.net
Dogs10Oral31000 nih.govresearchgate.net
Cats3, 9, 15Oral2500-20600 avma.org
Horses2Oral2000 nih.govnewdrugapprovals.orgdrugbank.comwikipedia.org
Horses15Oral831.8 (mean) nih.govescholarship.orgucdavis.edu

Distribution Profile

This compound exhibits a high degree of plasma protein binding. The serum protein binding of this compound is approximately 95%, with albumin being the main protein involved in binding europa.eudrugbank.comtodaysveterinarypractice.comtodaysveterinarypractice.compharmaoffer.com.

The volume of distribution (Vd) indicates the extent to which a drug is distributed into body tissues.

In cats, the reported volume of distribution was 918 ml/kg nih.govnewdrugapprovals.orgdrugbank.comwikipedia.orgnih.govpharmaoffer.com.

In dogs, studies have reported volume of distribution values ranging from 3,642 to 3,883 mL/kg after intravenous administration researchgate.netresearchgate.net.

Table 5: Volume of Distribution of this compound Across Species

SpeciesVolume of Distribution (mL/kg)Source
Cats918 nih.govnewdrugapprovals.orgdrugbank.comwikipedia.orgnih.govpharmaoffer.com
Dogs3642-3883 researchgate.netresearchgate.net

Plasma Protein Binding (e.g., albumin)

This compound is primarily bound to serum proteins, with dog serum albumin identified as the main binding protein. europa.eunoahcompendium.co.ukdefra.gov.ukmed-vet.freuropa.eudrugbank.comelanco.com In in vitro studies, the mean percentage of unbound this compound was found to be approximately 4.35% at a concentration of 200 ng/ml and 5.01% at a concentration of 1000 ng/ml. europa.eunoahcompendium.co.ukdefra.gov.ukmed-vet.freuropa.euelanco.com The serum protein binding of this compound has been reported to be about 95%. drugbank.comdrugs.com

Table 1: this compound Plasma Protein Binding Characteristics (in dogs)

Binding ComponentPercentage of Unbound this compound (at 200 ng/ml)Percentage of Unbound this compound (at 1000 ng/ml)Overall Protein Binding
Dog Serum Albumin4.35% europa.eunoahcompendium.co.ukdefra.gov.ukmed-vet.freuropa.euelanco.com5.01% europa.eunoahcompendium.co.ukdefra.gov.ukmed-vet.freuropa.euelanco.com~95% drugbank.comdrugs.com
Serum ProteinsPrimarily bound europa.eunoahcompendium.co.ukdefra.gov.ukmed-vet.freuropa.euelanco.comPrimarily bound europa.eunoahcompendium.co.ukdefra.gov.ukmed-vet.freuropa.euelanco.comPrimarily bound europa.eunoahcompendium.co.ukdefra.gov.ukmed-vet.freuropa.euelanco.com

Biotransformation and Metabolism

This compound undergoes biotransformation, resulting in the formation of several metabolites. europa.eunoahcompendium.co.ukdefra.gov.ukmed-vet.freuropa.euelanco.comuzh.ch

Identification of Metabolites

Four metabolites of this compound have been identified in dogs. europa.eunoahcompendium.co.ukdefra.gov.ukmed-vet.freuropa.eudrugbank.comelanco.comdrugs.comuzh.ch These metabolites are recovered in bile, faeces, and/or urine. europa.eunoahcompendium.co.ukdefra.gov.ukmed-vet.freuropa.euelanco.comuzh.ch The pharmacological activity of these metabolites is currently unknown. europa.eunoahcompendium.co.ukdefra.gov.ukeuropa.euelanco.comuzh.ch

Metabolic Pathways (e.g., N-deamination, hydroxylation, N-oxidation)

The metabolic pathways for this compound include N-deamination, hydroxylation, and N-oxidation. europa.eunoahcompendium.co.ukdefra.gov.ukmed-vet.freuropa.eudrugbank.comelanco.comdrugs.comuzh.ch N-deamination leads to the formation of a major metabolite, which accounts for 7.2% in faeces and 3.4% in urine. europa.eunoahcompendium.co.ukdefra.gov.ukmed-vet.freuropa.eudrugbank.comelanco.comdrugs.comuzh.ch Two hydroxylated metabolites and one N-oxidated metabolite are also observed. europa.eunoahcompendium.co.ukdefra.gov.ukmed-vet.freuropa.eudrugbank.comelanco.comuzh.ch In vitro studies using dog liver microsomes have specifically identified two oxidative metabolites: M3 (hydroxyl) and M5 (N-dealkylation). covetrus.com

Table 2: this compound Metabolites and Metabolic Pathways (in dogs)

Metabolite TypePathwayPresence in Excreta (Bile, Faeces, Urine)Contribution (Major Metabolite)
Major MetaboliteN-deaminationFaeces (7.2%), Urine (3.4%) europa.eunoahcompendium.co.ukdefra.gov.ukmed-vet.freuropa.eudrugbank.comelanco.comdrugs.comuzh.chMajor metabolite in faeces and urine europa.eunoahcompendium.co.ukdefra.gov.ukmed-vet.freuropa.eudrugbank.comelanco.comdrugs.comuzh.ch
Hydroxylated Metabolites (Two)HydroxylationRecovered europa.eunoahcompendium.co.ukdefra.gov.ukmed-vet.freuropa.eudrugbank.comelanco.comuzh.ch-
N-Oxidated Metabolite (One)N-oxidationRecovered europa.eunoahcompendium.co.ukdefra.gov.ukmed-vet.freuropa.eudrugbank.comelanco.comuzh.ch-
M3Oxidative--
M5N-dealkylation--

Role of Hepatic Metabolism

This compound is primarily cleared via cytochrome-mediated (CYP450) hepatic metabolism, although the specific enzymes involved have not been definitively identified. todaysveterinarypractice.com Despite this, limited formation and elimination of metabolites, coupled with the primary excretion route being faecal, suggest that dose adjustments may not be necessary for patients with liver or kidney dysfunction. uzh.ch

Elimination and Excretion Pathways

This compound is primarily eliminated from the body within 48 to 72 hours following administration, with the majority of the dose excreted unchanged. europa.eunoahcompendium.co.ukdefra.gov.ukeuropa.eu The elimination half-life of this compound in dogs is approximately 4.6 to 5.67 hours. europa.eunoahcompendium.co.ukdefra.gov.ukeuropa.eudrugs.comuzh.ch In horses, the reported elimination half-life is 5.86 hours. drugbank.comnih.gov This relatively short half-life indicates that the drug is unlikely to accumulate significantly in healthy dogs with a 24-hour dosing interval. drugs.comtodaysveterinarypractice.com

Primary Route of Excretion (e.g., faeces, urine)

The primary route of excretion for this compound is via faeces. europa.eunoahcompendium.co.ukdefra.gov.ukeuropa.euelanco.comuzh.chkc-usercontent.comelanco.com Approximately 65% of the administered dose is accounted for by faecal excretion, while about 20% of the dose is excreted through urine. europa.eunoahcompendium.co.ukdefra.gov.ukeuropa.euelanco.comuzh.ch In studies conducted in horses, 55% of the orally administered dose was excreted in bile, 15% in urine, and 19% in faeces. drugbank.comnih.govwikipedia.org

Table 3: this compound Elimination and Excretion Pathways

Excretion RoutePercentage of Administered Dose (Dogs)Percentage of Administered Dose (Horses)Primary RouteTimeframe for Majority of ExcretionElimination Half-Life (Dogs)Elimination Half-Life (Horses)
Faeces~65% europa.eunoahcompendium.co.ukdefra.gov.ukeuropa.euelanco.comuzh.ch19% drugbank.comnih.govwikipedia.orgYes europa.eunoahcompendium.co.ukdefra.gov.ukeuropa.euelanco.comuzh.chkc-usercontent.comelanco.com48-72 hours (70-80% of dose) europa.eunoahcompendium.co.ukdefra.gov.ukeuropa.eu4.6-5.67 hours europa.eunoahcompendium.co.ukdefra.gov.ukeuropa.eudrugs.comuzh.ch5.86 hours drugbank.comnih.gov
Urine~20% europa.eunoahcompendium.co.ukdefra.gov.ukeuropa.euelanco.comuzh.ch15% drugbank.comnih.govwikipedia.orgNo---
BileMajor excretion product europa.eunoahcompendium.co.ukdefra.gov.ukmed-vet.freuropa.euelanco.comuzh.ch55% drugbank.comnih.govwikipedia.org----

Elimination Half-Life

The elimination half-life (t½) of this compound, a key pharmacokinetic parameter indicating the time required for the concentration of the drug in the body to reduce by half, has been studied across various animal species. This parameter is crucial for understanding the duration of systemic exposure and the potential for drug accumulation.

In dogs , the mean terminal elimination half-life of this compound has been reported to range between approximately 4.60 to 5.67 hours nih.goveuropa.eunoahcompendium.co.ukeuropa.eu. A half-life of approximately 5 hours suggests that this compound is unlikely to significantly accumulate in healthy dogs following once-daily dosing over a 24-hour period nih.govtodaysveterinarypractice.com. Studies indicate that the majority of the drug is eliminated within 24 hours after discontinuation of administration, with approximately 90% eliminated within 15 hours during a 24-hour dosing interval todaysveterinarypractice.com.

For cats , the mean terminal half-life of this compound has been reported as 4.40 hours researchgate.net. Further research observed a median serum half-life of 5 to 6 hours, with individual values ranging from approximately 2 to 14 hours on day 27 of daily oral administration. These studies indicated that serum half-lives were variable but did not show apparent differences across different doses or between sexes avma.org. The relatively low half-life values suggest minimal bioaccumulation over time in cats avma.org.

In horses , the elimination half-life of this compound has been observed to vary with the administered dose. At an oral dose of 2 mg/kg, the reported elimination half-life was 5.86 hours researchgate.netnih.govnih.govdrugbank.comwikipedia.orgnewdrugapprovals.org. However, a study administering a higher dose of 15 mg/kg orally to horses reported a prolonged terminal half-life of 11.1 ± 2.71 hours, with a harmonic mean range of 8.27–21.2 hours nih.govescholarship.org. This observed prolongation of the half-life at higher doses suggests that the elimination of this compound in horses may not be linear across the same dose range, potentially due to the saturation of metabolic processes escholarship.org.

The following table summarizes the elimination half-life data for this compound across different species:

Table 1: this compound Elimination Half-Life Across Species

SpeciesDose (Oral)Elimination Half-Life (t½)NotesSource
DogNot specified~5 hours; 4.60 – 5.67 hoursNegligible accumulation with once-daily dosing. nih.goveuropa.eunoahcompendium.co.ukeuropa.eutodaysveterinarypractice.com
Cat2 mg/kg4.40 hours (mean)- researchgate.net
Cat3, 9, 15 mg/kg5 – 6 hours (median); 2 – 14 hours (range)Serum half-lives variable, no apparent differences by dose or sex. avma.org
Horse2 mg/kg5.86 ± 2.46 hours- researchgate.netnih.govnih.govdrugbank.comwikipedia.orgnewdrugapprovals.org
Horse15 mg/kg11.1 ± 2.71 hours (harmonic mean [range] 8.27–21.2 hours)Prolonged half-life at higher dose, suggesting non-linear elimination. nih.govescholarship.org

Note: In an interactive digital format, this table could offer features such as sorting by species or half-life, and filtering by dose or specific study details.

Pharmacodynamics of Grapiprant

Dose-Dependent Pharmacodynamic Effects

The pharmacodynamic effects of grapiprant are observed to be dose-dependent, with increasing plasma concentrations correlating with a greater magnitude of effect. wikipedia.orgwikipedia.orgmims.comguidetopharmacology.org this compound functions as a highly selective antagonist of the EP4 receptor, which is a key mediator of PGE2-elicited nociception and inflammation. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgbidd.groupwikidoc.orgnih.govctdbase.orglipidmaps.org

In in vitro studies, this compound demonstrates high affinity for the EP4 receptor across various species. For instance, it displaces [3H]-PGE2 binding to the dog recombinant EP4 receptor in a concentration-dependent manner, with an IC50 value of 35 ± 3.9 nM and a Ki value of 24 ± 2.7 nM. wikipedia.orgbidd.groupresearchgate.netciteab.comfishersci.ca Similar potency has been observed in human (IC50 14 ± 3.9 nM; Ki 13 ± 4 nM) and rat (IC50 27 ± 1.3 nM; Ki 20 ± 1 nM) EP4 receptors. wikipedia.orgebi.ac.uk

Pharmacokinetic studies in Beagle dogs have shown that plasma levels of this compound increase in a dose-dependent manner following oral administration, although not always in a linear fashion. For example, the area under the curve (AUC0-24) values for 1, 3, and 10 mg/kg oral doses were 1800, 7600, and 31,000 ng·h/ml, respectively. wikipedia.org This non-linear increase in bioavailability with escalating doses has been speculated to be due to the saturation of efflux pumps and/or enzymatic metabolism. wikipedia.orguni.lu For efficacious analgesia in dogs, in vitro studies suggest a minimum plasma drug concentration ranging from 114 to 164 ng/mL. wikipedia.org

Table 1: EP4 Receptor Binding Affinity of this compound

SpeciesIC50 (nM)Ki (nM)
Dog35 ± 3.924 ± 2.7
Human14 ± 3.913 ± 4
Rat27 ± 1.320 ± 1

Table 2: Dose-Dependent Plasma Exposure (AUC0-24) of this compound in Dogs

Oral Dose (mg/kg)AUC0-24 (ng·h/ml)
11800
37600
1031000

Impact on Inflammatory Biomarkers (e.g., TNF-alpha)

This compound's mechanism of action involves blocking the binding of PGE2 to the EP4 receptor, thereby interrupting the pro-inflammatory signaling cascade without inhibiting the production of PGE2 itself or other prostanoids. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.cawikipedia.orguni.luuni.lunih.govmims.com This is a critical distinction from traditional NSAIDs, which reduce inflammation by suppressing the synthesis of prostaglandins (B1171923) via COX enzyme inhibition. wikipedia.orgfishersci.cauni.lu

Studies investigating the impact of this compound on inflammatory biomarkers have utilized methodologies such as assessing changes in tumor necrosis factor-alpha (TNF-α) concentrations. In horses, the pharmacodynamic effects of this compound were evaluated by stimulating blood samples ex vivo with PGE2 and subsequently measuring TNF-α levels. uni.luuni.lu An increase in TNF-α concentrations in samples treated with an EP4 receptor antagonist is indicative of successful inhibition of PGE2 binding by the antagonist. uni.lu

Following a single oral administration of 15 mg/kg this compound in horses, a significant increase in TNF-α concentrations was observed, particularly for 2 to 4 hours post-drug administration. uni.luuni.lu At 2 hours post-administration, TNF-α stimulation corresponded to this compound plasma concentrations ranging from 81.1 to 497.1 ng/ml. By 4 hours, when the TNF-α stimulation was no longer evident, this compound concentrations had decreased to a range of 20.5 to 80.1 ng/ml. uni.lu This suggests a short duration of EP4 receptor engagement at this specific dose in horses. uni.lu

Furthermore, comparative studies in dogs have shown that prostaglandin (B15479496) E2 concentrations in interstitial fluid at the site of inflammation were higher in dogs treated with this compound compared to those receiving carprofen (B1668582). mims.com This finding reinforces that this compound does not suppress PGE2 biosynthesis, aligning with its selective EP4 receptor antagonism. mims.com

Comparative Pharmacodynamic Studies with Other Anti-inflammatory Agents

This compound is classified as a non-cyclooxygenase (COX)-inhibiting NSAID, differentiating it from conventional NSAIDs that exert their effects by inhibiting COX-1 and/or COX-2 enzymes, thereby reducing prostaglandin production. wikipedia.orgwikipedia.orgwikipedia.orgbidd.groupwikidoc.orgnih.gov The selective EP4 receptor antagonism of this compound offers a targeted approach to pain and inflammation management. This mechanism avoids interference with other prostaglandin pathways that are crucial for maintaining various physiological functions, such as gastrointestinal integrity, renal function, and hemostasis, which can be affected by broad COX inhibition. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.cawikipedia.orguni.luuni.lunih.govmims.com

Preclinical studies have indicated that the anti-inflammatory and analgesic effects of this compound are comparable to those of certain human NSAIDs, such as rofecoxib (B1684582) and piroxicam (B610120). wikipedia.orgmims.comguidetopharmacology.org However, direct comparative efficacy studies between this compound and other NSAIDs have yielded mixed results in some contexts. For instance, some research findings suggest that this compound's efficacy might be less than that of traditional NSAIDs in specific acute pain models. wikipedia.orgnih.govmims.com In acute synovitis models in dogs, this compound has been reported to be inferior to traditional NSAIDs. nih.govmims.com

A preliminary study comparing this compound with carprofen for postoperative pain and inflammation following ovariohysterectomy in dogs found that both treatments resulted in significant improvements in mechanical nociceptive threshold levels compared to baseline, with no significant difference observed between the two groups. mims.com However, as noted previously, PGE2 concentrations at the inflammatory site were higher in the this compound group, confirming its distinct mechanism of action that does not involve inhibiting PGE2 production. mims.com The concurrent use of this compound with other anti-inflammatory agents is generally not recommended due to a lack of comprehensive studies on such combinations. wikipedia.org

Therapeutic Applications and Clinical Research

Clinical Efficacy in Canine Osteoarthritis

Grapiprant has demonstrated efficacy in managing pain associated with osteoarthritis (OA) in canine patients, as evidenced by several clinical studies. nih.govnih.govresearchgate.netnih.gov

Randomized Controlled Clinical Trials

A pivotal prospective, randomized, masked, placebo-controlled multisite clinical study evaluated the effectiveness of this compound in 285 client-owned dogs diagnosed with osteoarthritis. Of these, 262 cases (131 in each group) were evaluable for effectiveness analysis. Dogs received either this compound or a placebo daily for 28 days. The primary measure of success was defined by an improvement in the Canine Brief Pain Inventory (CBPI). nih.govresearchgate.netnih.gov

The study results indicated that this compound treatment led to a statistically significant improvement in pain compared to the placebo group by day 28. Specifically, 48.1% of this compound-treated dogs were classified as treatment successes, compared to 31.3% in the placebo group (P = .0315). nih.govresearchgate.netnih.gov

Table 1: Efficacy of this compound in a Placebo-Controlled Canine OA Study (Day 28)

Treatment GroupNumber of Dogs (Evaluable)Treatment Success Rate (%)P-value (vs. Placebo)
This compound13148.10.0315
Placebo13131.3

Client-Reported Outcome Measures (CBPI, PIS, PSS)

Client-reported outcome measures (CROMs) play a crucial role in assessing the impact of OA pain on dogs from the owner's perspective. The Canine Brief Pain Inventory (CBPI), which includes Pain Interference Score (PIS) and Pain Severity Score (PSS), has been validated for this purpose. nih.govresearchgate.netnih.govnih.govzeropainphilosophy.com

In the aforementioned placebo-controlled study, both the PIS and PSS showed significant improvement in the this compound-treated group compared to the placebo group (P = .0029 for PIS and P = .0022 for PSS). nih.govresearchgate.netnih.gov Another study utilizing a multimodal approach, which included this compound, also observed significant improvement in CROMs such as the Liverpool OsteoArthritis in Dogs (LOAD) score, CBPI (PSS and PIS), and the Sleep and Nighttime Restlessness Evaluation Score (SNORE) over time. nih.govfrontiersin.orgresearchgate.net In published placebo-controlled studies for NSAIDs in dogs, a 20-40% reduction in LOAD or CBPI scores has been documented, with the multimodal study showing a comparable degree of improvement. nih.gov

Table 2: Improvement in Client-Reported Pain Scores with this compound (Day 28)

Outcome MeasureThis compound Group Improvement (P-value vs. Placebo)
PISP = 0.0029
PSSP = 0.0022

Veterinary Assessment Outcomes

Beyond owner observations, veterinary assessments provide objective evaluations of treatment efficacy. In the randomized, masked, placebo-controlled study, veterinary assessments of dogs treated with this compound were significantly better compared to those in the placebo group (P = .0086). nih.govresearchgate.netnih.gov

Furthermore, a study evaluating this compound as part of a multimodal regimen in young dogs with OA-associated pain included objective gait analysis. This assessment revealed a significant increase in peak vertical force (PVF) from baseline, indicating improved limb function. nih.govfrontiersin.orgresearchgate.net Veterinary assessments in a field study also included a total orthopaedic score (TOS), which encompassed evaluations of lameness, range of motion, and pain on joint palpation. zeropainphilosophy.com

Long-term Efficacy Studies

While the initial placebo-controlled trials focused on a 28-day period, longer-term efficacy has also been explored. An open-label study investigating this compound as part of a multimodal treatment plan for young dogs with OA pain demonstrated clinically meaningful benefits over a 4-month period. This included significant improvements in owner-assessed clinical signs and objectively measured limb-use. frontiersin.org this compound has been recognized for its potential as a long-term option for pain relief in dogs with OA. mdpi.com

Multimodal Treatment Regimens Incorporating this compound

This compound has been evaluated within multimodal treatment regimens for canine osteoarthritis, which typically combine different therapeutic approaches to maximize pain control and improve quality of life. One such study focused on young dogs (9 months to 4 years of age) with appendicular joint OA-associated pain. The standardized management plan included daily this compound administration, omega-3 fatty acid supplementation (fish oil), and a gradually increased leash exercise protocol. nih.govfrontiersin.orgresearchgate.netfrontiersin.org

Investigational Human Clinical Trials

Beyond its established use in veterinary medicine, this compound has been the subject of investigational clinical trials in humans for various conditions, leveraging its selective EP4 receptor antagonism. mdpi.comdrugbank.comnih.govnewdrugapprovals.org

In phase II clinical trials for human osteoarthritis, this compound demonstrated effectiveness in alleviating symptoms over a 4-week treatment period. The efficacy of this compound at a daily dose of 100 mg was estimated to be comparable to an oral dose of 500 mg of naproxen (B1676952) administered twice daily. mdpi.com

Furthermore, this compound is currently undergoing clinical trials for its potential application in oncology. Investigational human clinical trials are underway for its use in non-small cell lung cancer and colorectal cancer. mdpi.comnewdrugapprovals.org Specifically, phase I/II clinical trials are exploring this compound in combination with pembrolizumab (B1139204) for patients with microsatellite stable colorectal cancer and those with advanced or metastatic PD-1/L1 refractory non-small cell lung cancer (NSCLC). newdrugapprovals.org There is also a phase Ib/II trial testing this compound in combination with eribulin (B193375) for the treatment of metastatic inflammatory breast cancer. cancer.gov These ongoing investigations highlight this compound's broader therapeutic potential, including analgesic, immunomodulating, and antineoplastic activities. nih.gov

Safety Profile and Adverse Event Research

Observed Adverse Reactions in Clinical Studies

Clinical studies and post-market reports have documented several adverse reactions associated with grapiprant administration in dogs. These effects are generally mild and transient.

Gastrointestinal (GI) disturbances are among the most commonly observed adverse reactions in dogs treated with this compound. These include:

Vomiting vin.comtodaysveterinarypractice.comtodaysveterinarypractice.comelanco.competmd.comdogcancer.comcovetrus.comwebmd.comdrugs.comeuropa.eufda.govinvestorroom.comzeropainphilosophy.comavma.org

Diarrhea or soft stool vin.comtodaysveterinarypractice.comtodaysveterinarypractice.comelanco.competmd.comdogcancer.comcovetrus.comwebmd.comdrugs.comeuropa.eufda.govinvestorroom.comzeropainphilosophy.comavma.org

Decreased appetite or inappetence vin.comtodaysveterinarypractice.comtodaysveterinarypractice.comelanco.competmd.comdogcancer.comcovetrus.comwebmd.comdrugs.comeuropa.eufda.govinvestorroom.com

In a 28-day clinical trial involving client-owned dogs with osteoarthritis, a higher incidence of adverse drug events was noted in the this compound group compared to the placebo group. The most common GI effects reported were vomiting (24% with this compound vs. 9% with placebo), diarrhea or soft stool (17% vs. 13%), and anorexia (9% vs. 7%) todaysveterinarypractice.comtodaysveterinarypractice.com. Post-market surveillance data from approximately 2300 reports for this compound indicated diarrhea in 31% of cases and vomiting in 22% todaysveterinarypractice.comtodaysveterinarypractice.com. While these signs were more frequent in this compound-treated dogs, they were often mild and transient, and studies have reported no development of gastrointestinal ulcers vin.comeuropa.euinvestorroom.comzeropainphilosophy.comavma.orgeuropa.eu. Occasionally, mucoid, watery, or bloody stools have also been reported elanco.competmd.comdogcancer.comcovetrus.comdrugs.comeuropa.eufda.govavma.org.

Table 1: Common Gastrointestinal Adverse Reactions in Dogs Treated with this compound

Adverse ReactionIncidence in this compound Group (Clinical Trial) todaysveterinarypractice.comtodaysveterinarypractice.comIncidence in Placebo Group (Clinical Trial) todaysveterinarypractice.comtodaysveterinarypractice.comIncidence in FDA Reports todaysveterinarypractice.comtodaysveterinarypractice.com
Vomiting24%9%22%
Diarrhea/Soft Stool17%13%31%
Anorexia/Inappetence9%7%Not specified

Mild decreases in serum albumin and total protein concentrations have been observed in dogs treated with this compound vin.comtodaysveterinarypractice.comtodaysveterinarypractice.comelanco.comcovetrus.comwebmd.comdrugs.comfda.govavma.orgeuropa.eu. These changes typically remained within the normal reference range and were generally not associated with clinically significant observations or events vin.comtodaysveterinarypractice.comtodaysveterinarypractice.comdrugs.comavma.orgeuropa.eu. Furthermore, these alterations in blood parameters were found to be reversible upon discontinuation of the treatment drugs.comavma.org. Some studies also reported concurrent elevations of alkaline phosphatase (ALP) and alanine (B10760859) aminotransferase (ALT) values, although these changes did not result in clinical impact todaysveterinarypractice.comtodaysveterinarypractice.comcovetrus.comdrugs.com.

Comparative Safety Studies with Traditional NSAIDs

This compound's unique mechanism of action, as an EP₄ receptor antagonist rather than a cyclooxygenase inhibitor, theoretically offers an improved safety margin compared to traditional NSAIDs, particularly concerning potential adverse effects on the kidney, blood clotting mechanisms, and the gastrointestinal tract vin.comtodaysveterinarypractice.comdogcancer.comwebmd.comavma.orgveteriankey.comnih.govsahpra.org.za. While some sources suggest that this compound possesses an "excellent safety profile" or "superior safety" compared to NSAIDs, they also acknowledge the need for more direct comparative studies to conclusively establish this todaysveterinarypractice.comtodaysveterinarypractice.comdogcancer.comwebmd.cominvestorroom.comavma.orgveteriankey.comnih.gov.

In post-market adverse event reporting, the incidence of serious adverse events for this compound was numerically lower when compared to deracoxib, another NSAID todaysveterinarypractice.comtodaysveterinarypractice.com. Long-term safety studies, including one where healthy dogs received this compound at approximately 15 times the recommended dose for nine consecutive months, demonstrated a broad safety margin with no clinically significant changes in liver, kidney, or coagulation parameters investorroom.comeuropa.eueuropa.eunoahcompendium.co.uk. No signs of kidney or liver toxicity were produced even at these high overdose levels investorroom.comeuropa.eueuropa.eunoahcompendium.co.uk. However, it is noted that adverse reactions, such as vomiting, diarrhea, and decreased appetite, are still observed with this compound, similar to those seen with traditional NSAIDs veteriankey.com.

Considerations for Specific Patient Populations

Dogs carrying the MDR1 (multidrug resistance 1) gene mutation, also known as ABCB1-1delta, exhibit altered metabolism of certain medications, including this compound vin.comtodaysveterinarypractice.competmd.comdogcancer.comnih.govgoodrx.com. This genetic mutation, prevalent in breeds such as Collies, Shelties, and Australian Shepherds, can lead to higher systemic exposure to this compound petmd.comdogcancer.comnih.gov. Consequently, dogs with the MDR1 mutation may be more prone to experiencing intestinal side effects vin.comtodaysveterinarypractice.competmd.comgoodrx.com. Therefore, caution is advised, and a dose reduction may be necessary when administering this compound to these specific patient populations vin.competmd.comdogcancer.comgoodrx.com.

Caution is recommended when administering this compound to dogs with pre-existing organ dysfunctions.

Liver and Renal Dysfunctions: Use with caution in dogs suffering from pre-existing liver or renal dysfunctions europa.eueuropa.eueuropa.eunoahcompendium.co.uk. Despite this caution, overdose studies up to 15 times the recommended dose for nine months did not induce signs of kidney or liver toxicity investorroom.comeuropa.eueuropa.eunoahcompendium.co.uk. Regular monitoring blood tests are recommended for dogs on long-term this compound therapy vin.comwebmd.com.

Cardiovascular Disease: The EP₄ receptor, which is the target of this compound, is abundantly expressed in the heart of dogs and plays a role in the heart muscle's response to stress vin.comcovetrus.comwebmd.comeuropa.eueuropa.eueuropa.eusahpra.org.zanoahcompendium.co.uk. The clinical relevance of this interaction in dogs with pre-existing heart disease is not fully understood, and further study is needed vin.comcovetrus.comwebmd.comsahpra.org.za. Therefore, caution is advised in dogs with known cardiovascular conditions vin.comelanco.competmd.comcovetrus.comwebmd.comeuropa.eueuropa.eueuropa.eunoahcompendium.co.uk.

Gastrointestinal Disease: Dogs with pre-existing gastrointestinal disease should be administered this compound with caution europa.eueuropa.eueuropa.eunoahcompendium.co.uk. Although this compound's mechanism of action is designed to minimize the GI side effects typically associated with COX-inhibiting NSAIDs, gastrointestinal adverse reactions remain the most frequently observed side effects of this compound vin.comtodaysveterinarypractice.comtodaysveterinarypractice.comelanco.competmd.comdogcancer.comcovetrus.comwebmd.comdrugs.comeuropa.eufda.govinvestorroom.comzeropainphilosophy.comavma.org.

Young and Senior Animal Populations

The safety of this compound has not been established in dogs under 9 months of age or those weighing less than 3.6 kg nih.govwikipedia.orgwikipedia.orgfishersci.pt. Similarly, its use in breeding, pregnant, or lactating dogs is contraindicated due to a lack of established safety data in these populations wikipedia.orgwikipedia.orgwikipedia.orgherts.ac.uk.

Long-term studies in healthy 9-month-old Beagles administered this compound daily for nine months at various doses (0, 1, 6, or 50 mg/kg) indicated a generally normal clinical status, with no notable changes in appetite or demeanor uni.lu. While emesis and soft or mucoid feces, occasionally containing blood, were observed across all groups, these findings were more frequent in the this compound-treated dogs uni.lu. However, most clinicopathological findings remained within baseline ranges, and any drug-related changes in serum total protein and albumin concentrations were minor and resolved during a recovery period wikipedia.orguni.lu. Observations from clinical practice also support the safety of this compound in older dogs, showing no significant differences in general health wikidoc.org.

In cats, a 28-day study evaluating this compound at doses of 3, 9, or 15 mg/kg once daily revealed broad variations in pharmacokinetic parameters, but no evidence of drug accumulation was observed uni.lu. For horses, oral administration of this compound at 2 mg/kg did not achieve the minimum effective concentration reported for dogs uni.lu.

Drug-Drug Interaction Research

Concurrent administration of this compound with other anti-inflammatory agents, including traditional NSAIDs and corticosteroids, has not been thoroughly studied and is generally advised against wikidoc.orgwikipedia.orgwikipedia.org. A washout period of one to two weeks between the use of this compound and traditional NSAIDs is recommended wikipedia.orgfishersci.pt. Furthermore, co-administration with steroids can exacerbate or increase the likelihood of intestinal side effects such as vomiting and diarrhea wikipedia.orgfishersci.pt.

This compound exhibits high plasma protein binding, approximately 95% nih.govwikipedia.orgwikipedia.org. This characteristic presents a potential concern when this compound is used concurrently with other highly protein-bound medications, including certain antibiotics like cefovecin (B1236667) and doxycycline, as well as cardiac, anticonvulsant, and behavioral medications nih.govwikipedia.orgwikipedia.orgfishersci.ptwikipedia.org. In such scenarios, competition for protein binding sites can lead to the displacement of one drug, increasing its unbound, pharmacologically active concentration, and potentially enhancing its toxicity or side effects wikipedia.orgfishersci.ptwikipedia.org. Therefore, careful monitoring of drug compatibility is recommended when adjunctive therapy is required wikipedia.orgwikipedia.org.

Research indicates that this compound may diminish the effectiveness of angiotensin-converting enzyme inhibitors (ACEIs), such as enalapril (B1671234) and benazepril (B1667978) wikipedia.orgfishersci.pt. Similarly, it may also reduce the activity of angiotensin receptor blockers (ARBs), including telmisartan (B1682998) wikipedia.orgfishersci.pt.

Concurrent use of this compound with bisphosphonates has been shown to increase the toxicity of the bisphosphonate wikipedia.orgfishersci.pt. This interaction is particularly noteworthy in dogs receiving treatment for osteosarcoma, where the co-administration of these medications is often a consideration wikipedia.orgfishersci.pt. Additionally, the risk of bleeding is elevated when this compound is administered alongside the anticoagulant clopidogrel (B1663587) wikipedia.orgfishersci.pt.

Advanced Research Methodologies and Analytical Techniques

Methods for Grapiprant Quantification in Biological Matrices (e.g., HPLC, LC-MS/MS)

The quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic and pharmacodynamic studies. To this end, various analytical methods have been developed and validated, primarily utilizing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). nih.gov

HPLC methods, often paired with a spectrofluorometric detector (HPLC-FL), have been established for detecting this compound in canine and rabbit plasma. nih.govnih.gov One such method used a mobile phase consisting of a 70:30 (v/v) mixture of acetonitrile (B52724) and a 20 mM ammonium (B1175870) acetate (B1210297) solution at pH 4. nih.gov The elution was performed in isocratic mode through a Synergi Polar-RP 80A analytical column. nih.gov For detection, the optimal excitation and emission wavelengths were determined to be 320 nm and 365 nm, respectively. nih.gov This HPLC-FL method demonstrated a lower limit of quantification (LLOQ) of 10 ng/mL, with a recovery of 88.1% after extraction from plasma using chloroform. nih.gov

LC-MS/MS is considered a highly suitable technique for quantifying drugs in biological matrices due to its high sensitivity and selectivity. unipi.itbioanalysis-zone.com A validated LC-MS/MS method for this compound in rabbit plasma involved a simple liquid extraction followed by a gradient elution with 0.2% formic acid in water and acetonitrile in reverse phase chromatography. unipi.itthescipub.com This method achieved a linearity range of 5-1000 ng/mL, with a Limit of Quantification (LOQ) of 5 ng/mL and a Limit of Detection (LOD) of 1.5 ng/mL. unipi.itthescipub.com The extraction recovery was greater than 73%, and the matrix effect, expressed as ion suppression, was 9% or less. unipi.itthescipub.com The robustness of these methods makes them valuable tools for further pharmacokinetic investigations. unipi.it Other published methods report limits of quantification ranging from 0.005 ng/mL to 50 ng/mL. nih.gov

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterHPLC-FL MethodLC-MS/MS Method
Biological MatrixCanine/Rabbit Plasma nih.govnih.govRabbit Plasma unipi.itthescipub.com
Lower Limit of Quantification (LLOQ)10 ng/mL nih.gov5 ng/mL unipi.itthescipub.com
Linearity RangeNot specified in provided abstracts5-1000 ng/mL unipi.itthescipub.com
Extraction Recovery88.1 ± 10.22% nih.gov>73% unipi.itthescipub.com
Detection MethodFluorescence (Ex: 320 nm, Em: 365 nm) nih.govTandem Mass Spectrometry unipi.itthescipub.com

In Vitro and In Vivo Models for Studying this compound Effects

The pharmacological effects of this compound have been extensively studied using a variety of in vitro and in vivo models to characterize its mechanism of action and efficacy.

Inflammatory Pain Models (e.g., carrageenan-induced)

The carrageenan-induced inflammatory pain model is a well-established and highly reproducible model of acute inflammation and is frequently used to evaluate the efficacy of anti-inflammatory and analgesic compounds. researchgate.net In this model, an injection of carrageenan under the plantar surface of a rodent's or rabbit's hind paw induces localized inflammation, swelling, and hypersensitivity to thermal and mechanical stimuli. nih.govnih.gov

Studies in rats have demonstrated that orally administered this compound significantly reduces carrageenan-induced mechanical hyperalgesia. unipi.it It also dose-dependently inhibits foot swelling in this model. nih.gov The efficacy of this compound in reducing paw swelling was found to be comparable to that of cyclo-oxygenase (COX)-inhibiting drugs like rofecoxib (B1684582) and piroxicam (B610120). nih.gov Other rodent models of inflammatory pain where this compound has shown antihyperalgesic effects include the complete Freund's adjuvant (CFA)-induced weight-bearing deficit model. nih.govunipi.it

In a rabbit model, inflammation was induced by a subcutaneous injection of lambda carrageenan. nih.gov The study evaluated the thermal antinociceptive effect by applying an infrared thermal stimulus to the paw and measuring the thermal withdrawal latency (TWL). nih.gov Rabbits treated with this compound showed a significant increase in TWL from 1 hour up to 10 hours after administration compared to the control group, indicating a rapid onset and extended duration of its antinociceptive effect. nih.gov

Receptor Knockout Models

Receptor knockout models, particularly in mice, have been instrumental in elucidating the specific roles of the different prostaglandin (B15479496) E2 (PGE2) receptors (EP1, EP2, EP3, and EP4) in inflammation. nih.govresearchgate.net By genetically modifying mice to lack one of these specific receptors, researchers can determine the contribution of each receptor subtype to the inflammatory process. nih.gov

In a collagen antibody-induced arthritis (CAIA) model in mice, which mimics human rheumatoid arthritis, the roles of individual PGE2 receptors were evaluated by inducing the condition in knockout mice for each of the four EP receptor subtypes. nih.gov Similarly, in a mouse model of acute inflammation using UV irradiation of the skin, EP4 and EP2 knockout mice exhibited significantly decreased ear swelling compared to control mice, whereas EP1 or EP3 knockout mice did not. nih.gov This reduction in swelling was also observed when wild-type mice were treated with an EP4 receptor antagonist. nih.gov These findings from receptor knockout studies helped confirm that the EP4 receptor is a major mediator of pain and inflammation, thereby validating it as a therapeutic target for drugs like this compound. nih.govunipi.it

Pharmacokinetic/Pharmacodynamic Modeling

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a key tool for understanding the relationship between drug concentration in the body over time and its pharmacological effect. For this compound, PK/PD modeling has been used to evaluate its efficacy in preclinical models and to help estimate effective concentration ranges. nih.govtodaysveterinarypractice.com

One study performed a PK/PD evaluation of this compound in the carrageenan-induced inflammatory pain model in rabbits. nih.gov Blood samples were collected at various times to determine this compound plasma concentrations, while the pharmacodynamic effect (thermal antinociception) was measured concurrently. nih.gov This integrated approach allows for the correlation of plasma concentration levels with the degree of pain relief observed, providing insights into the onset and duration of the drug's action relative to its concentration in the bloodstream. nih.gov

Furthermore, pharmacokinetic modeling has been employed to simulate plasma concentrations in different species. researchgate.netnih.gov Based on data from the comparative affinity of this compound for dog, rat, and human EP4 receptors, serum protein binding, and effective doses from rat pain models and human clinical studies, an estimated canine efficacy dose was predicted. nih.gov In vitro studies of receptors from dogs, rodents, and humans have suggested a minimum plasma drug concentration for efficacious analgesia in dogs to be between 114 and 164 ng/mL. todaysveterinarypractice.com Such modeling and simulation are useful for guiding dose selection in further clinical studies. nih.gov

Future Directions and Research Gaps

Need for Head-to-Head Comparative Efficacy and Safety Trials

While grapiprant has been recognized as a viable alternative for pain relief in dogs with osteoarthritis compared to conventional NSAIDs, there is a clear necessity for more direct head-to-head comparative efficacy and safety trials mdpi.com. Current research suggests that while this compound's safety profile may be superior to that of NSAIDs, its efficacy might be less in certain contexts, necessitating further direct comparison studies todaysveterinarypractice.com. For instance, preliminary studies comparing this compound to carprofen (B1668582) for acute pain and inflammation following ovariohysterectomy in dogs indicated that this compound was inferior to traditional NSAIDs in acute synovitis models avma.orgavma.org. Furthermore, the lack of sufficient research currently leads to a recommendation against its use in combination with other anti-inflammatory drugs mdpi.com. Future research should focus on randomized, controlled trials to provide definitive data on this compound's performance relative to other analgesic and anti-inflammatory agents across various pain models and clinical conditions.

Further Exploration of Therapeutic Potential in Humans

This compound has shown promise in human medicine, having been investigated for its role in controlling pain and inflammation linked to osteoarthritis mdpi.comdrugbank.comwikipedia.orgnih.gov. Phase II clinical trials in humans with osteoarthritis demonstrated its effectiveness in alleviating symptoms over a four-week treatment period mdpi.com. The estimated efficacy of a 100 mg daily dose of this compound in humans was comparable to a 500 mg naproxen (B1676952) dose administered twice daily mdpi.com. Additionally, Phase I and II clinical trials have been conducted in healthy human volunteers and patients with knee osteoarthritis, respectively, as part of its human drug development program europa.eu. Ongoing Phase II clinical trials are also exploring its potential for chronic pain management in humans newdrugapprovals.org. Further comprehensive studies are required to fully delineate its therapeutic scope and optimal application in human patients.

Table 1: Comparative Efficacy of this compound vs. Naproxen in Human Osteoarthritis

DrugDaily Dose (Human)Efficacy Equivalence (Pain Relief)Reference
This compound100 mgEquivalent to Naproxen 500 mg BID mdpi.com
Naproxen500 mg BIDEquivalent to this compound 100 mg QD mdpi.com

Research on this compound's Potential in Other Pathophysiological Conditions (e.g., chronic inflammation, solid tumors, migraine)

The selective blockade of the EP4 receptor by this compound suggests potential benefits in a broader range of pathophysiological conditions beyond osteoarthritis mdpi.com. Clinical trials are actively investigating its application in human non-small cell lung cancer and colorectal cancer, indicating its potential antineoplastic activities mdpi.comnih.govnewdrugapprovals.org. The EP4 receptor is known to be expressed in certain cancer types, where it can promote tumor cell proliferation and invasion nih.gov. Furthermore, EP4 receptor inhibition has been shown to modulate the immune system by inhibiting interleukin-23 (IL-23) production and IL-23-mediated expansion of Th17 cells nih.gov. Preclinical studies in rat models have already demonstrated this compound's effectiveness in reducing acute and chronic pain and inflammation, with anti-inflammatory effects comparable to rofecoxib (B1684582) and piroxicam (B610120) drugbank.comwikipedia.orgnih.govnih.gov. A Phase Ib/II trial is also evaluating this compound in combination with eribulin (B193375) for metastatic inflammatory breast cancer cancer.gov. These findings highlight the need for further research into its utility in conditions such as chronic inflammation, various solid tumors, and potentially other inflammatory or pain-related disorders like migraine.

Investigation of Novel Formulations and Delivery Systems

The pharmacokinetic profile of this compound indicates that its oral bioavailability is significantly reduced when administered with food todaysveterinarypractice.comdrugbank.comwikipedia.orgeuropa.eunoahcompendium.co.uk. This food effect, along with potential saturation of efflux pumps and/or enzymatic metabolism at higher doses, suggests a need for investigating novel formulations and delivery systems todaysveterinarypractice.comnih.gov. Research into new formulations could aim to enhance bioavailability, mitigate the food effect, or explore alternative routes of administration to optimize drug absorption and efficacy.

Long-term Safety and Efficacy in Diverse Animal Populations

While long-term oral administration of this compound has been considered safe in healthy dogs mdpi.comavma.org, continuous monitoring of blood parameters is recommended for extended use vin.com. There is a recognized need for more extensive long-term safety and efficacy studies across a wider array of animal populations, particularly in those with comorbidities. For instance, this compound has not been thoroughly studied in dogs with pre-existing heart disease, despite the presence of numerous EP4 receptors in cardiac tissue and their involvement in the heart muscle's response to stress vin.com. The consequences of EP4 receptor blockade in animals with cardiac conditions remain unknown, necessitating further investigation vin.com. Pharmacokinetic studies have been conducted in various species, including cats, horses, and rhesus macaques drugbank.comwikipedia.orgnih.govresearchgate.netkglmeridian.com. While some studies in goat kids showed plasma concentrations reaching levels effective in rats and dogs, further research is required to assess its analgesic efficacy in ruminant species researchgate.net. Similarly, more studies are needed to demonstrate pain-relieving efficacy in cats nih.govferguscoutts.co.uk.

Elucidation of Potential Effects on Cardiac Tissue

The presence of a high concentration of EP4 receptors in cardiac tissue and their role in the heart muscle's response to stress highlights a critical area for further research concerning this compound vin.com. Although therapeutic doses in dogs did not show neuronal or cardiovascular pharmacodynamic action, single-dose acute toxicity studies in dogs at very high doses (100, 300, and 1000 mg/kg bw) and repeat-dose toxicity studies at doses higher than 50 mg/kg bw/day have noted cardiovascular effects, including variable increases in cardiac QTc interval and increased heart rate europa.eueuropa.eu. The implications of EP4 receptor blockade on cardiac function, particularly in animals with pre-existing heart conditions, remain largely unexplored vin.com. Ongoing research, such as studies investigating the roles of cardiomyocyte and cardiac fibroblast EP4 in isoproterenol-induced cardiac fibrosis, are crucial to fully elucidate this compound's potential effects on cardiac tissue researchgate.net.

Q & A

Q. What is the pharmacological mechanism of Grapiprant as a selective EP4 receptor antagonist?

this compound inhibits prostaglandin E2 (PGE2) binding to EP4 receptors, with a Ki of 13 nM (human) and 20 nM (rat), and blocks PGE2-induced cAMP elevation (pA2: 8.3 for human EP4 receptors). Its selectivity over other prostanoid receptors (>100-fold) supports its use in studying EP4-specific pathways in inflammation and pain . Methodological Insight: Validate EP4 antagonism via competitive binding assays using radiolabeled [³H]PGE2 and functional assays measuring cAMP inhibition in transfected cell lines.

Q. How can researchers ensure analytical precision in pharmacokinetic studies of this compound?

A validated LC-MS/MS method detects this compound in plasma with an LOD of 1.5 ng/mL and LOQ of 5 ng/mL. Key parameters include:

  • Chromatography : Retention times of 2.6 min (this compound) and 2.7 min (internal standard).
  • MRM transitions : 495.5 → 295.5 m/z (this compound), 200.4 → 182.1 m/z (IS).
  • Linearity : 5–1000 ng/mL (r = 0.99). Stability tests confirm reliability across freeze-thaw cycles and storage conditions .

Q. What in vivo models are suitable for evaluating this compound’s anti-hyperalgesic effects?

Use thermal hyperalgesia models (e.g., intraplantar PGE2 injection in rodents). This compound reduces hyperalgesia with an ED50 of 12.8 mg/kg orally. Ensure dose-response curves account for species-specific EP4 receptor affinity differences (rat vs. human) .

Advanced Research Questions

Q. How should researchers design clinical trials to assess this compound’s synergy with immunotherapy in oncology?

Example: NCT03696212 combined this compound with pembrolizumab (anti-PD1) in advanced NSCLC. Key considerations:

  • Patient stratification : EP4 receptor density in tumors (biomarker analysis).
  • Outcome measures : Progression-free survival (PFS) and immune cell infiltration (via histopathology).
  • Dosing : Align with pharmacokinetic data (e.g., 0.5 mg/kg IV in rabbits ) and adjust for human equivalency .

Q. How can contradictory data on this compound’s efficacy in chronic inflammation be resolved?

Contradictions may arise from:

  • Model variability : Acute vs. chronic inflammation models (e.g., PGE2-induced vs. collagen-induced arthritis).
  • Dosing regimens : Suboptimal bioavailability in long-term studies. Resolution Strategy:
  • Conduct meta-analyses of ED50 values across studies .
  • Use pharmacodynamic modeling to correlate plasma concentrations (LC-MS/MS) with receptor occupancy .

Q. What are the challenges in synthesizing high-purity this compound for preclinical studies?

The patent (EP 3,980,356) specifies a purity threshold of ≥98%, requiring HPLC-PDA to detect impurities (e.g., Compounds A–D ≤0.5%). Critical steps:

  • Crystallization : Optimize solvent systems (e.g., ethanol/water) to avoid amorphous forms.
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) .

How can AI tools enhance research question formulation for this compound studies?

Apply generative AI to:

  • Refine hypotheses : “Generate a research question on this compound’s role in tumor microenvironment modulation.”
  • Identify gaps : Cross-reference clinical trial data (e.g., NCT05041101 in breast cancer) with EP4 signaling pathways . Caution: Verify AI outputs against primary literature to avoid hallucinated citations .

Methodological Tables

Q. Table 1: Key Pharmacokinetic Parameters for this compound (Rabbit Model)

ParameterValueReference
Plasma half-life (t½)4.2 hours
Cmax (0.5 mg/kg IV)850 ng/mL
AUC₀–∞3200 ng·h/mL

Q. Table 2: EP4 Receptor Binding Affinity Across Species

SpeciesKi (nM)pA2 (cAMP Inhibition)Reference
Human138.3
Rat208.2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Grapiprant
Reactant of Route 2
Reactant of Route 2
Grapiprant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.